molecular formula C14H13BrClN3O5S2 B2724182 N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide CAS No. 1241114-91-9

N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide

Cat. No.: B2724182
CAS No.: 1241114-91-9
M. Wt: 482.75
InChI Key: YVIDDSQGGYSVPE-UHFFFAOYSA-N
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Description

N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide (CAS 1241114-91-9) is a synthetic small-molecule compound characterized by a pyridine-carboxamide core that is substituted with a 3-bromophenyl group bearing a bis(methylsulfonyl)amino functionality, giving it a molecular formula of C₁₄H₁₃BrClN₃O₅S₂ and a molecular weight of 482.75 g/mol . This compound is provided as a high-purity material for research purposes. In scientific studies, this molecule has been investigated for its potential biological activity. Research data suggests it possesses significant antitumor properties, demonstrating potent in vitro inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values in the low micromolar range . The compound has also been explored as a histone deacetylase (HDAC) inhibitor, showing selectivity towards class I HDACs, particularly HDAC3 . HDAC inhibitors are a class of compounds that can alter gene expression and induce cell death in cancer cells, making them a significant area of interest in oncology research . The mechanism of action for this compound is understood to involve its interaction with specific molecular targets and pathways. It is proposed to bind to enzymes or receptors, thereby altering their activity and leading to various biological effects, such as the inhibition of enzymes critical to disease progression . This compound is intended for research use only in laboratory applications. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrClN3O5S2/c1-25(21,22)19(26(2,23)24)12-5-4-10(7-11(12)15)18-14(20)9-3-6-13(16)17-8-9/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVIDDSQGGYSVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(C1=C(C=C(C=C1)NC(=O)C2=CN=C(C=C2)Cl)Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the bromophenyl and chloropyridine intermediates. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. For instance, the bromination of a phenyl ring can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to isolate the final product from impurities.

Chemical Reactions Analysis

Types of Reactions

N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on two established therapies for pulmonary arterial hypertension (PAH): bosentan (an endothelin receptor antagonist) and sildenafil (a phosphodiesterase type 5 inhibitor).

Table 1: Key Parameters of PAH Therapies vs. Hypothetical Attributes of N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide

Parameter Bosentan Sildenafil This compound
Mechanism Dual endothelin receptor antagonist PDE5 inhibitor Unknown (structural features suggest kinase or receptor modulation)
Dose Range 62.5–250 mg twice daily 20–80 mg three times daily Not determined
6MWD Improvement +44 m (placebo-adjusted) at 16 weeks +45–50 m (placebo-adjusted) at 12 weeks No clinical data available
Hemodynamic Impact Reduced pulmonary vascular resistance Reduced mean pulmonary artery pressure Undocumented
Functional Class Improved WHO class Improved WHO class Not assessed
Adverse Effects Liver enzyme elevation, edema Flushing, dyspepsia Unknown (sulfonyl groups may confer toxicity risks)

Mechanistic and Structural Differences

Bosentan: As a sulfonamide-containing endothelin antagonist, it blocks ET-A/ET-B receptors, reducing vasoconstriction and smooth muscle proliferation . In contrast, this compound lacks structural homology to bosentan but shares sulfonyl groups, which may influence bioavailability or off-target effects.

Sildenafil: Its pyrazolopyrimidinone core enhances cGMP via PDE5 inhibition, promoting pulmonary vasodilation .

Biological Activity

N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide, identified by its CAS number 1241114-91-9, is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a bromophenyl group and a chloropyridine moiety, suggests diverse biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C14H13BrClN3O5S2C_{14}H_{13}BrClN_{3}O_{5}S_{2}, with a molecular weight of 482.8 g/mol. The structural configuration includes multiple functional groups that may contribute to its biological activity.

PropertyValue
CAS Number1241114-91-9
Molecular FormulaC₁₄H₁₃BrClN₃O₅S₂
Molecular Weight482.8 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it exhibits significant inhibitory effects on various cancer cell lines. For instance, preliminary tests indicated an IC50 value in the low micromolar range, suggesting potent antiproliferative properties.

Case Study: In Vitro Antiproliferative Assay

  • Cell Lines Tested: HepG2 (liver cancer), A549 (lung cancer)
  • IC50 Values:
    • HepG2: 1.30 μM
    • A549: 2.50 μM
  • Mechanism of Action: Induction of apoptosis and cell cycle arrest at the G2/M phase.

HDAC Inhibition

The compound has been investigated for its role as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are known for their ability to alter gene expression and induce cancer cell death.

Research Findings:

  • Selectivity: The compound showed selectivity towards class I HDACs, particularly HDAC3.
  • In Vivo Studies: Further studies using xenograft models indicated that treatment with the compound resulted in a tumor growth inhibition (TGI) of approximately 48.89%, comparable to other known HDAC inhibitors.

Pharmacokinetics and Toxicology

Pharmacokinetic profiling is crucial for understanding the therapeutic potential of any new drug candidate. Although specific data for this compound is limited, related compounds suggest favorable absorption and distribution characteristics.

Toxicity Assessment

Preliminary toxicity assessments have been conducted, focusing on:

  • Acute Toxicity: LD50 values need to be established in animal models.
  • Chronic Toxicity: Long-term exposure studies are required to evaluate potential adverse effects.

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